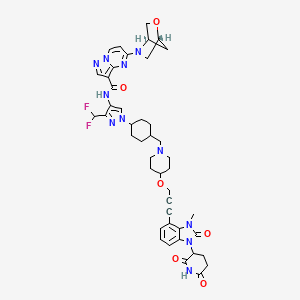PROTAC IRAK4 degrader-7
CAS No.: 2432994-31-3
Cat. No.: VC16023264
Molecular Formula: C44H49F2N11O6
Molecular Weight: 865.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2432994-31-3 |
|---|---|
| Molecular Formula | C44H49F2N11O6 |
| Molecular Weight | 865.9 g/mol |
| IUPAC Name | N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |
| Standard InChI Key | NQGKNAVUMAHSQN-PKIOHZLWSA-N |
| Isomeric SMILES | CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
| Canonical SMILES | CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Introduction
Structural Design and Mechanism of Action
Molecular Architecture
Compound 7 features a tripartite structure:
-
IRAK4-binding ligand: Derived from a pyrazole-based kinase inhibitor scaffold with modifications to enhance affinity (IC50 < 100 nM) .
-
CRBN-binding ligand: A thalidomide analog (pomalidomide derivative) enabling E3 ligase recruitment .
-
Linker: A polyethylene glycol (PEG)-based chain critical for ternary complex formation.
Key structural insights include:
-
The N-methyl pyrazole moiety in the IRAK4 ligand forms hydrogen bonds with Met265 and π–π interactions with Tyr264 in the kinase domain .
-
A PEG2 linker (11–12 Å) optimizes spatial alignment between IRAK4 and CRBN, as shorter linkers (e.g., PEG1 in compound 7) fail to induce degradation .
Degradation Mechanism
Compound 7 facilitates the formation of an IRAK4–PROTAC–CRBN ternary complex, triggering ubiquitination at lysine residues on IRAK4. This process is proteasome-dependent, as evidenced by rescue experiments with MG-132, a proteasome inhibitor . Unlike kinase inhibitors, compound 7 achieves complete ablation of IRAK4’s scaffolding function, leading to sustained suppression of NF-κB signaling .
In Vitro Degradation Efficacy and Selectivity
Degradation Potency Across Cell Lines
Compound 7’s performance varies by cell type and linker configuration:
| Parameter | OCI-Ly10 (MYD88 L265P) | TMD8 (MYD88 L265P) | HLM Stability (CLint) |
|---|---|---|---|
| DC50 (nM) | >10,000 | 1,200 | – |
| D Max (%) | <20 | 45 | – |
| Passive Permeability | 12 × 10⁻⁶ cm/s | – | – |
| Efflux Ratio (MDR1) | 3.8 | – | – |
Key Findings:
-
In OCI-Ly10 cells, compound 7’s short linker (PEG1) precludes ternary complex formation, resulting in minimal degradation (DC50 > 10 μM) .
-
In TMD8 cells, moderate degradation (D Max = 45%) is observed, attributed to cell-specific differences in CRBN expression or ubiquitin-proteasome activity .
Selectivity Profiling
Pharmacokinetic and Pharmacodynamic Profiles
In Vivo Performance in Rodent Models
Despite suboptimal permeability, compound 7 demonstrates measurable oral bioavailability in rats:
Challenges:
-
High hepatic extraction (CLint = 45 mL/min/mg in human liver microsomes) necessitates structural refinements to improve metabolic stability .
-
Efflux-mediated resistance in the gut limits unbound drug concentrations .
Pharmacodynamic Markers
In TMD8 xenografts, compound 7 reduces IRAK4 levels by 50% at 10 mg/kg, correlating with a 30% suppression of NF-κB-driven cytokines (IL-6, TNF-α) .
Comparative Analysis with Related IRAK4 Degraders
Linker Length and Degradation Efficiency
Comparative data highlight the critical role of linker length:
| Compound | Linker Length (Å) | DC50 (nM) | D Max (%) |
|---|---|---|---|
| 5 | 11 | 150 | 95 |
| 6 | 12 | 15 | 95 |
| 7 | 8 | >10,000 | <20 |
Compound 7’s shorter linker disrupts CRBN–IRAK4 proximity, abrogating degradation .
Scaffold Modifications
-
Piperazine-to-morpholine substitution (compound 12) improves permeability but reduces IRAK4 affinity .
-
Methoxy piperidine derivatives (compound 14) enhance metabolic stability at the cost of efflux ratio .
Challenges and Limitations in Development
Metabolic Instability
Racemization at the glutarimide stereocenter in compound 7’s CRBN ligand compromises batch consistency and in vivo efficacy .
Efflux and Permeability
The compound’s polar surface area (tPSA = 115 Ų) contributes to poor blood-brain barrier penetration and gastrointestinal absorption .
Future Directions and Clinical Implications
Optimization Strategies
-
Linker rigidification: Introducing cyclohexyl or aromatic spacers to reduce conformational flexibility .
-
Prodrug approaches: Masking polar groups to enhance oral absorption .
Therapeutic Prospects
Compound 7’s moderate efficacy in TMD8 models supports further exploration in MYD88-mutant lymphomas, while its failure in OCI-Ly10 underscores the need for patient stratification based on CRBN expression .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume